Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride
Description
Core Indacene Scaffold Topology
The 1,2,3,5,6,7-hexahydro-s-indacene scaffold consists of two fused cyclohexene rings sharing a common edge, creating a planar, conjugated π-system. X-ray crystallography of analogous compounds reveals bond-length alternation patterns characteristic of antiaromatic systems, though partial hydrogenation (hexahydro modification) reduces paratropicity. Key features include:
- Fusion Pattern : The s-indacene core exhibits a fused bicyclo[4.3.0]nonatriene structure.
- Bond Alternation : Computational studies suggest alternating single (1.46 Å) and double (1.34 Å) bonds in the unsaturated regions, stabilizing the conjugated system.
- Hydrogenation Sites : Six hydrogens saturate three double bonds, yielding a partially saturated framework that modulates electronic delocalization.
Piperazine Substituent Configuration
The 4-methylpiperazine group attaches to the indacene core via a three-carbon propyl chain. Key structural attributes include:
- Piperazine Ring Conformation : The six-membered ring adopts a chair conformation, minimizing steric strain. The methyl group at position 4 introduces slight asymmetry.
- Propyl Linker Geometry : The –CH₂CH₂CH₂– bridge adopts a staggered conformation, positioning the piperazine approximately 6.2 Å from the indacene plane (estimated via molecular modeling).
- Protonation Sites : The two nitrogen centers in piperazine are protonated, forming dihydrochloride salts that enhance aqueous solubility.
Crystallographic Data and Conformational Studies
While experimental crystallographic data for this specific compound remains unpublished, analogous structures provide insights:
The propyl linker’s flexibility permits rotational freedom, but steric interactions between the indacene core and piperazine likely restrict conformational mobility. Nuclear magnetic resonance (NMR) studies of related compounds indicate slow ring-flipping kinetics for the piperazine moiety at room temperature.
Comparative Structural Analysis with Hexahydro-s-indacenyl Derivatives
The propyl-piperazine derivative exhibits distinct structural differences compared to ethyl- or methyl-linked analogs:
Key Observations :
- Linker Length : The propyl chain increases the distance between the indacene and piperazine, potentially improving solubility without steric clashes.
- Electronic Effects : Piperazine’s electron-donating methyl group subtly influences the indacene core’s electron density, as evidenced by shifts in ultraviolet-visible absorption spectra.
- Hydrogen Bonding : The dihydrochloride form facilitates intermolecular H-bonding with solvent molecules, unlike neutral analogs.
Properties
CAS No. |
80761-01-9 |
|---|---|
Molecular Formula |
C20H32Cl2N2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C20H30N2.2ClH/c1-21-11-13-22(14-12-21)10-4-9-20-18-7-2-5-16(18)15-17-6-3-8-19(17)20;;/h15H,2-14H2,1H3;2*1H |
InChI Key |
PMAZXXYQRALEEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCC2=C3CCCC3=CC4=C2CCC4.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-s-indacene derivative, followed by its coupling with a piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. One of the primary targets is the NLRP3 inflammasome, a multi-protein complex involved in the immune response. By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce inflammation and potentially treat related diseases .
Comparison with Similar Compounds
Structural Analogues with Hexahydro-s-Indacene or Related Moieties
Piperazine, 1,1'-((1,2,3,5,6,7-Hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-(phenylmethyl)-, Tetrahydrochloride ():
- Key Differences : This compound has a bis(methylene) bridge connecting two hexahydro-s-indacene units and phenylmethyl substituents on the piperazine.
- Implications : The bulkier structure likely reduces solubility compared to the target compound but may enhance binding to hydrophobic targets.
- Piperazine,1-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-4-methyl-, Dihydrochloride (): Key Differences: Replaces hexahydro-s-indacene with a thioxanthene group.
Piperazine Derivatives with Aryl/Alkyl Substituents
- 1-(3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)propyl)piperazine Dihydrochloride (): Molecular Formula: C₁₅H₂₁N₅O·2HCl. Properties: Melting point 146–148°C; triazole group enhances hydrogen-bonding capacity. Comparison: The phenoxy-triazole substituent may improve CNS penetration compared to the target compound’s indacene group .
- HBK Series (HBK14–HBK19) (): Examples: HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride). Key Features: Chloro and methoxy groups influence electronic properties and solubility. These compounds are designed for optimized receptor binding, likely targeting serotonin or adrenergic receptors.
- Comparison: The absence of a polycyclic system (e.g., indacene) reduces molecular weight and may improve oral bioavailability .
Pharmacologically Active Piperazine Derivatives
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine Hydrochloride) ():
- Activity : Sigma-1 receptor agonist with antidepressant properties.
- Comparison : The phenethyl and phenylpropyl groups provide a balance of lipophilicity and rigidity, contrasting with the indacene-propyl group’s bulkier structure. SA4503’s clinical success highlights the importance of substituent optimization for target engagement .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Drug-Likeness
- Target Compound : Predicted high solubility due to the dihydrochloride salt. The hexahydro-s-indacene group likely reduces aqueous solubility compared to simpler aryl analogues.
- SwissADME Data (): Piperazine derivatives with Fsp3 > 0.5 (indicating 3D complexity) show improved pharmacokinetics. The target compound’s Fsp3 is likely high due to the indacene moiety, aligning with favorable drug-like properties .
*LogP estimated based on substituent contributions.
Biological Activity
Piperazine derivatives have garnered attention in pharmacological research due to their diverse biological activities, including antiparasitic, analgesic, and neuropharmacological effects. The compound Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride is a novel piperazine derivative that has shown promising biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The compound can be described by its molecular formula and has a complex structure that includes a hexahydro-s-indacen moiety. Its synthesis and characterization have been documented in various studies.
Antiparasitic Activity
One of the significant areas of research for piperazine derivatives is their efficacy against parasitic infections. A study assessing the efficacy of piperazine dihydrochloride against Ascaris suum showed remarkable results. The compound was administered at a dosage of 200 mg/kg body weight and resulted in an efficacy rate of 99% to 100% against A. suum and nodular worms. Additionally, egg excretion was reduced by 98% to 100% six days post-treatment without any observed adverse reactions .
Neurotoxicity and Allergic Reactions
Despite its therapeutic potential, piperazine compounds can induce neurotoxicity and allergic reactions in some individuals. Reports indicate instances of respiratory allergies and skin sensitization following exposure to piperazine dihydrochloride. In one case study, a worker developed severe allergic symptoms after prolonged exposure to piperazine while mixing sheep drench . Furthermore, animal studies have demonstrated that high doses of piperazine can lead to degenerative changes in the liver and kidneys .
The mechanisms through which piperazine exerts its biological effects are multifaceted:
- Antiparasitic Mechanism : Piperazine acts as a neuromuscular blocking agent in parasites, leading to paralysis and subsequent expulsion from the host's body.
- Neuropharmacological Effects : Research indicates that piperazine derivatives may interact with neurotransmitter systems, including serotonin and dopamine pathways, which could explain their analgesic properties .
Case Studies
Several case studies highlight both the therapeutic benefits and risks associated with piperazine:
- Efficacy Against Ascaris suum : A controlled trial demonstrated that piperazine dihydrochloride effectively reduced parasite load with no significant side effects noted .
- Allergic Reactions : A documented case involved a 60-year-old man who developed respiratory symptoms after exposure to piperazine dust during agricultural work. His symptoms resolved upon cessation of exposure but recurred upon re-exposure .
Research Findings
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for this compound, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via alkylation of the piperazine ring with a halogenated indacene precursor under basic conditions (e.g., K₂CO₃ in DMF). Purification may require recrystallization or reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to achieve >95% purity .
- Critical Step : Monitor reaction progress using LC/MS to confirm intermediates and final product mass .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns on the piperazine and indacene moieties.
- HRMS (ESI+) : For exact mass verification (e.g., calculated vs. observed m/z within 1 ppm error) .
- IR Spectroscopy : To identify functional groups like NH stretches in the piperazine ring .
Q. How do environmental factors (pH, temperature) influence its stability in aqueous solutions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Piperazine derivatives are prone to hydrolysis under acidic conditions, requiring neutral buffers for long-term storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported receptor-binding affinities?
- Methodology : Discrepancies may arise from assay conditions (e.g., receptor isoform, cell line). Standardize assays using:
- Radioligand Binding Assays : Compare Ki values under identical buffer conditions (e.g., Tris-HCl vs. HEPES).
- Functional Assays : Measure cAMP inhibition or calcium flux to validate antagonism/agonism .
Q. How can structure-activity relationship (SAR) studies optimize the indacene-piperazine scaffold?
- Methodology :
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the indacene 4-position or piperazine N-atoms.
- In Silico Docking : Use software like AutoDock Vina to predict binding poses with target receptors (e.g., dopamine transporters) .
- Key Finding : Bulky indacene groups enhance selectivity for σ1 over σ2 receptors by occupying hydrophobic pockets .
Q. What analytical approaches troubleshoot low yields in large-scale synthesis?
- Methodology :
- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., THF vs. DCM) to improve efficiency.
- Byproduct Analysis : Use GC-MS or preparative TLC to identify side products (e.g., dehydrohalogenation intermediates) .
- Example : Impurities like 1-(3-chloropropyl)-4-methylpiperazine (from incomplete alkylation) can be removed via ion-exchange chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
